molecular formula C16H18N4O3S B2711320 N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-86-3

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

カタログ番号: B2711320
CAS番号: 1019095-86-3
分子量: 346.41
InChIキー: CYDVFFKNPZQFHZ-MSUUIHNZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of heterocyclic carboxamides featuring a benzo[d]thiazol-2(3H)-ylidene core fused with a pyrazole moiety. The structure includes 5,6-dimethoxy and 3-methyl substituents on the benzothiazole ring, along with 1,3-dimethyl groups on the pyrazole-carboxamide scaffold.

特性

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-6-11(20(3)18-9)15(21)17-16-19(2)10-7-12(22-4)13(23-5)8-14(10)24-16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDVFFKNPZQFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production .

化学反応の分析

Types of Reactions

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

科学的研究の応用

Pharmacological Properties

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For instance, thiazole derivatives have shown promising results against various cancer cell lines. A compound with a similar structure demonstrated significant growth inhibition in several cancer types, including breast and prostate cancers, with IC50 values indicating potent activity .

Antimicrobial Effects
The compound's structural features suggest potential antimicrobial properties. Research on related benzimidazole-pyrazole hybrids indicates that these compounds exhibit significant antibacterial and antifungal activities against strains such as E. coli and Candida albicans. The mechanisms of action often involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide. Modifications in the thiazole and pyrazole moieties can significantly influence biological activity. For example:

ModificationEffect on Activity
Addition of halogensIncreased anticancer potency
Alteration of alkyl groupsEnhanced antimicrobial effects

Studies have shown that introducing electronegative substituents can enhance the antiproliferative activity against cancer cells .

Synthesis and Derivatives

The synthesis of N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multicomponent reactions (MCRs), which streamline the production of complex molecules. These methods have been effective in generating a variety of thiazole and pyrazole derivatives with enhanced biological properties .

Case Studies and Research Findings

Several studies have documented the applications of thiazole-pyrazole compounds:

Case Study 1: Anticancer Activity
A recent investigation into thiazole-pyridine hybrids revealed that one derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Case Study 2: Antibacterial Screening
Another study focused on benzimidazole-pyrazole hybrids showed strong antibacterial activity with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .

作用機序

The mechanism by which N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects .

類似化合物との比較

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic carboxamides, particularly those combining benzothiazole, pyrazole, and acetamide functionalities. Key analogues include:

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene + pyrazole-carboxamide - 5,6-Dimethoxy
- 3-Methyl (benzothiazole)
- 1,3-Dimethyl (pyrazole)
Electron-rich benzothiazole; steric hindrance from methyl groups
Compound 9c () Benzoimidazole-triazole-thiazole acetamide - 4-Bromophenyl (thiazole)
- Phenoxymethyl-triazole linker
Halogenated aryl group enhances lipophilicity; triazole linker improves solubility
Compound 6d () Pyrazole-thiadiazine amide - 4-Chlorophenyl (thiadiazine)
- 5-Methyl (pyrazole)
Chloro substituent increases electrophilicity; planar thiadiazine enhances π-stacking
Compound 30b () Benzo[d]thiazol-2(3H)-ylidene + oxazole-carboxamide - 4-Methoxy
- Carbamoyl
- Hydroxypropoxy
Polar substituents improve water solubility; oxazole enhances metabolic stability

Key Structural Differences :

  • Benzothiazole Substitution: The target compound’s 5,6-dimethoxy groups contrast with halogenated (e.g., bromo in 9c) or carbamoyl (e.g., in 30b) substituents in analogues.
  • Pyrazole vs. Oxazole/Thiadiazine : The 1,3-dimethylpyrazole in the target compound provides steric bulk compared to oxazole (30b) or thiadiazine (6d), which may alter pharmacokinetic profiles .

生物活性

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzo[d]thiazole and pyrazole moieties. The synthetic pathway may include:

  • Formation of the Benzo[d]thiazole Core : Using appropriate precursors such as 5,6-dimethoxy-3-methylbenzothiazole.
  • Pyrazole Derivative Synthesis : Incorporating a dimethylpyrazole structure through cyclization reactions.
  • Final Coupling : The carboxamide group is introduced via acylation reactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. Specifically, derivatives containing the pyrazole scaffold have been shown to inhibit the growth of:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer
  • Colorectal Cancer

A study demonstrated that compounds similar to N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibited IC50 values in the low micromolar range against these cancer types, indicating significant cytotoxicity .

The mechanisms underlying the anticancer effects of pyrazole derivatives often involve:

  • Inhibition of Key Enzymes : Such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.

Antimicrobial Activity

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 to 16.5 μM when tested against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity
Dimethoxy Groups Enhance lipophilicity and cellular uptake
Thiazole Moiety Contributes to anticancer and antimicrobial properties
Pyrazole Ring Essential for enzyme inhibition and apoptosis induction

Case Studies

  • Anticancer Evaluation : A study assessed the effects of a related pyrazole derivative on HepG2 liver cancer cells, reporting a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Screening : In vitro tests demonstrated that similar compounds exhibited potent activity against Candida albicans, with MIC values comparable to established antifungal agents.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example, benzo[d]thiazole derivatives are often synthesized by reacting substituted benzothiazoles with pyrazole-carboxamide precursors in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH) . Optimization involves varying solvents (DMF vs. THF), catalysts (e.g., triethylamine), and reaction times to improve yield and purity. Characterization via melting point analysis, IR, and NMR is critical to confirm intermediate and final product structures .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer : Structural validation requires a combination of:
  • ¹H/¹³C NMR : To verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic/heterocyclic ring systems .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-N stretches in pyrazole/benzothiazole moieties) .
  • Elemental analysis : To confirm empirical formula consistency (e.g., C, H, N, S percentages) .
  • Mass spectrometry (MS) : For molecular ion confirmation and fragmentation pattern analysis .

Q. What preliminary biological screening approaches are recommended for assessing this compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold (e.g., kinases, cytochrome P450 isoforms). Use:
  • Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric readouts .
  • Cell viability assays (e.g., MTT): To evaluate cytotoxicity in cancer or normal cell lines .
  • Docking simulations : Prioritize targets using software like AutoDock to predict binding affinities to active sites (e.g., benzothiazole derivatives often target ATP-binding pockets) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity data?

  • Methodological Answer : Discrepancies may arise from solvation effects, tautomerism, or conformational flexibility. Address these by:
  • Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes under physiological conditions .
  • Free energy perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .
  • Tautomer analysis : Use DFT calculations (e.g., Gaussian 09) to identify dominant tautomeric forms in solution vs. solid state .

Q. What strategies are effective for improving the solubility and bioavailability of this compound without compromising activity?

  • Methodological Answer : Modify substituents while retaining core pharmacophores:
  • Introduce hydrophilic groups : Replace methyl/methoxy groups with morpholine or PEG chains .
  • Salt formation : Use hydrochloride or sodium salts of carboxylic acid derivatives .
  • Prodrug design : Esterify carboxyl groups to enhance membrane permeability .
    Validate changes via SwissADME to predict logP, solubility, and Lipinski rule compliance .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • Methodological Answer : Follow a stepwise SAR protocol:

Core modification : Vary benzothiazole substituents (e.g., halogens, methoxy groups) to assess electronic effects .

Linker optimization : Test alternative spacers (e.g., triazoles vs. amides) for conformational rigidity .

Pyrazole ring substitution : Evaluate methyl vs. bulkier groups (e.g., trifluoromethyl) at the 1,3-positions .
Use multivariate analysis (e.g., PCA) to correlate structural changes with bioactivity data .

Q. What experimental approaches can elucidate the metabolic stability of this compound in hepatic models?

  • Methodological Answer : Conduct in vitro metabolism studies :
  • Liver microsomal assays : Incubate with human/rat liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation, demethylation) .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • LC-MS/MS : Quantify parent compound degradation and metabolite formation over time .

Data Contradiction and Validation

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : Potential causes include poor pharmacokinetics (PK) or off-target effects. Mitigate by:
  • PK profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .
  • Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in treated vs. control tissues .
  • Dose-response refinement : Adjust dosing regimens to align in vitro IC₅₀ with achievable in vivo concentrations .

Q. What validation steps are critical when molecular docking results contradict experimental binding assays?

  • Methodological Answer : Reconcile discrepancies through:
  • Blind docking : Test multiple binding sites beyond the predicted active pocket .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking poses .
  • Crystallography : Resolve co-crystal structures of the compound with its target (if feasible) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。